molecular formula C11H13FO2 B1373604 4-(2-Fluorophenyl)-2-methylbutanoic acid CAS No. 1225852-32-3

4-(2-Fluorophenyl)-2-methylbutanoic acid

Cat. No.: B1373604
CAS No.: 1225852-32-3
M. Wt: 196.22 g/mol
InChI Key: PPQFXDWCDQTRGF-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-methylbutanoic acid (CAS 1225852-32-3) is a fluorinated organic compound with the molecular formula C 11 H 13 FO 2 and a molecular weight of 196.22 g/mol . This compound serves as a valuable chiral building block and intermediate in organic synthesis and pharmaceutical research. Structurally related fluorophenyl methylbutanoic acid derivatives are recognized for their utility as key precursors in the development of active pharmaceutical ingredients, such as the calcium antagonist Mibefradil . The incorporation of a fluorine atom and the specific substitution pattern on the phenyl ring can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity, making this compound a point of interest in medicinal chemistry programs aimed at developing new therapeutic agents. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(11(13)14)6-7-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQFXDWCDQTRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Fluorophenyl 2 Methylbutanoic Acid and Analogues

Classical Organic Synthesis Approaches to Substituted Butanoic Acids

Traditional synthetic routes to substituted butanoic acids, such as the target compound, often rely on a series of well-understood reactions that build the carbon skeleton and introduce the required functional groups. A common and illustrative strategy is the malonic ester synthesis, which incorporates alkylation, hydrolysis, and decarboxylation steps. masterorganicchemistry.com

Alkylation is a fundamental process for carbon-carbon bond formation. In the context of synthesizing substituted carboxylic acids, the alkylation of enolates is a powerful tool. rsc.org The malonic ester synthesis, for example, begins with the deprotonation of a malonic ester, such as diethyl malonate, using a suitable base to form a stabilized enolate. masterorganicchemistry.com This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to form a C-C bond. rsc.orglibretexts.org

To construct the carbon backbone of 4-(2-Fluorophenyl)-2-methylbutanoic acid, a sequential two-step alkylation of a malonic ester could be envisioned.

First Alkylation: The malonic ester enolate is reacted with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide) to introduce the fluorophenyl ethyl group.

Second Alkylation: The resulting mono-alkylated malonic ester is deprotonated again with a base, and the subsequent enolate is reacted with a methyl halide (e.g., methyl iodide) to introduce the methyl group at the alpha-position. rsc.org

This sequence yields a dialkylated malonic ester, which serves as the direct precursor to the desired butanoic acid structure.

Reaction Step Reactants Product Purpose
Enolate FormationDiethyl Malonate, Sodium EthoxideSodium diethyl malonateGenerates a potent nucleophile
First AlkylationSodium diethyl malonate, 2-Fluorobenzyl bromideDiethyl 2-(2-fluorobenzyl)malonateForms the C3-C4 bond and attaches the fluorophenyl group
Second AlkylationDiethyl 2-(2-fluorobenzyl)malonate, Sodium Ethoxide, Methyl IodideDiethyl 2-(2-fluorobenzyl)-2-methylmalonateForms the C2-methyl bond

This interactive table summarizes the key alkylation steps in a potential malonic ester synthesis route.

Following the construction of the carbon skeleton, the ester functional groups must be converted to the final carboxylic acid. This is typically achieved through ester hydrolysis. wikipedia.org The dialkylated diethyl malonate from the alkylation steps can be hydrolyzed under either acidic or basic conditions. mnstate.edujk-sci.com

Acid-Catalyzed Hydrolysis : This reversible reaction involves protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. wikipedia.orgorgoreview.com Using excess water can drive the equilibrium toward the formation of the carboxylic acid. orgoreview.com

Base-Promoted Hydrolysis (Saponification) : This is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. jk-sci.commasterorganicchemistry.com The reaction initially yields a carboxylate salt, which is then protonated in a subsequent acidic workup step to give the final carboxylic acid. masterorganicchemistry.com For preparative purposes, base-catalyzed hydrolysis is often preferred due to its irreversible nature. jk-sci.com

Applying this to the synthesis of this compound, the hydrolysis of the intermediate diethyl 2-(2-fluorobenzyl)-2-methylmalonate would yield 2-(2-fluorobenzyl)-2-methylmalonic acid.

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide (CO₂). While simple carboxylic acids are generally stable to heat, acids with a carbonyl group at the β-position (like malonic acids and β-keto acids) undergo decarboxylation much more readily upon heating. masterorganicchemistry.com

The 2-(2-fluorobenzyl)-2-methylmalonic acid produced via hydrolysis is a substituted malonic acid. Upon heating, it readily loses one of its carboxyl groups as CO₂. The reaction is believed to proceed through a cyclic, six-membered transition state, leading to the formation of an enol intermediate, which then tautomerizes to the final, more stable carboxylic acid product: this compound. rsc.orgmasterorganicchemistry.com This final step in the malonic ester synthesis effectively transforms the malonic acid derivative into the desired substituted acetic acid derivative. masterorganicchemistry.com

Asymmetric Synthetic Strategies for Enantiopure this compound

Since the C2 carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers. For many applications, particularly in pharmaceuticals, it is necessary to obtain a single, enantiomerically pure form. This can be achieved through asymmetric synthesis or by separating the enantiomers from a racemic mixture, a process known as resolution.

Chiral resolution is a common method for separating the enantiomers from a racemic mixture produced by a non-stereoselective synthesis. wikipedia.org One of the most widely used techniques for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org

This classical resolution method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base, typically an amine. libretexts.orglibretexts.org The acid-base reaction forms a pair of diastereomeric salts.

For racemic this compound, reaction with a single enantiomer of a chiral amine, for instance, (R)-1-phenylethanamine, would produce two different salts:

(R)-4-(2-Fluorophenyl)-2-methylbutanoate • (R)-1-phenylethanammonium

(S)-4-(2-Fluorophenyl)-2-methylbutanoate • (R)-1-phenylethanammonium

Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by methods such as fractional crystallization. wikipedia.org The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing it to be separated by filtration.

Once the diastereomeric salts are separated, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with a strong acid (like HCl) to break the ionic bond and remove the chiral amine. wikipedia.orglibretexts.org

Chiral Resolving Agent Type Examples Application
Naturally Occurring AlkaloidsBrucine, Strychnine, QuinineResolution of chiral acids libretexts.orglibretexts.org
Synthetic Chiral Amines(R)- or (S)-1-Phenylethanamine, (R)- or (S)-1-(1-Naphthyl)ethylamineResolution of chiral acids wikipedia.orgacs.org
Chiral Amino Alcohols(1R,2R)-1,2-DiaminocyclohexaneFormation of diastereomeric amides/salts acs.org

This interactive table lists common optically active amines used as resolving agents for carboxylic acids.

The success of this method depends on finding a suitable chiral resolving agent and solvent system that provides a significant difference in the solubility of the two diastereomeric salts. wikipedia.org

Asymmetric Catalytic Hydrogenation of Unsaturated Precursors

One of the most efficient methods for preparing single-enantiomer compounds is the asymmetric hydrogenation of unsaturated precursors, such as α,β-unsaturated carboxylic acids. nsf.govnih.gov This approach directly creates the desired chiral center with high atom economy. Transition-metal catalysts, particularly those based on cobalt and iridium, have emerged as powerful tools for these transformations. acs.orgacs.org

Earth-abundant metals like cobalt are gaining attention as sustainable alternatives to noble metals for asymmetric hydrogenation. researchgate.net Systems using readily prepared bis(phosphine) cobalt(0) precatalysts have been developed for the asymmetric hydrogenation of a wide array of α,β-unsaturated carboxylic acids. acs.orgnih.gov These catalysts have successfully produced chiral carboxylic acids, including commercial drugs like Naproxen and (S)-Flurbiprofen, with high yields and enantiomeric excesses (ee). acs.orgacs.org The reactions are compatible with various functional groups and often use protic solvents like methanol (B129727) or isopropanol. nsf.govacs.org Mechanistic studies suggest that these cobalt systems operate through homolytic H₂ cleavage by a Co(0) species, a pathway distinct from the heterolytic cleavage seen with many ruthenium and nickel catalysts. nih.govacs.org

Table 2: Performance of Cobalt Catalysts in Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

Substrate Catalyst System Yield Enantiomeric Excess (ee)
α-Aryl Cinnamic Acids Co(acac)₂ / (S,S)-Ph-BPE / Zn High 95-99%
Aliphatic α,β-Unsaturated Acid (R,R)-(PhBPE)Co(COD) >99% 91%

Chiral iridium complexes featuring spiro-phosphine-oxazoline (Spiro-P,N) ligands have demonstrated exceptional activity and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids. nih.govacs.orgbohrium.com These iridium catalysts are often superior or comparable to traditional rhodium and ruthenium systems, functioning efficiently under low hydrogen pressure and with low catalyst loadings. acs.orgbohrium.com The versatility of these catalysts allows for the hydrogenation of diverse substrates, including di-, tri-, and even tetrasubstituted acrylic acids, to yield the corresponding chiral products with excellent enantioselectivities, often exceeding 95% ee. nih.govacs.org The rigid and bulky scaffold of the chiral spiro ligands is credited with preventing catalyst deactivation and enabling efficient chiral induction. nih.govacs.org Mechanistic insights point towards an Ir(III)/Ir(V) catalytic cycle. nih.govacs.org This method has been applied to the synthesis of various chiral pharmaceuticals and natural products. acs.orgbohrium.com

Table 3: Performance of Iridium Catalysts in Asymmetric Hydrogenation

Substrate Type Ligand Type Turnover Number (TON) Enantiomeric Excess (ee)
α,β-Disubstituted Acrylic Acids Chiral Spiro-Phosphine-Oxazoline Up to 10,000 >95%
Trisubstituted Acrylic Acids Chiral Spiro-Phosphine-Oxazoline High >95%

Biocatalytic Approaches to Chiral Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and exhibit remarkable enantio- and regioselectivity, making them ideal catalysts for producing enantiomerically pure compounds. researchgate.net

Enzymatic desymmetrization is a powerful strategy for obtaining enantiomerically pure compounds from prochiral or meso substrates, with theoretical yields approaching 100%. researchgate.netresearchgate.net This method involves the enantioselective transformation of one of two identical functional groups in a symmetrical molecule. For example, the lipase-catalyzed hydrolysis of a prochiral diester, such as dimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate, can yield a chiral monoester with very high enantiomeric excess (>99% ee). researchgate.netacs.org Enzymes like Candida antarctica lipase (B570770) (Novozym 435) have been used on a kilogram scale for such processes, highlighting the industrial applicability of this approach for creating key chiral intermediates for drug synthesis. researchgate.netacs.org Similarly, the desymmetrization of cyclic anhydrides can produce chiral hemiesters, which are valuable building blocks in organic synthesis. brandeis.edu

Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot without isolating intermediates, provide an efficient and elegant route to complex chiral molecules. researchgate.nettudelft.nl These one-pot syntheses save time, reagents, and reduce waste. tudelft.nl For the synthesis of chiral carboxylic acids, a cascade could involve an ene-reductase for the asymmetric reduction of a C=C double bond in an α,β-unsaturated precursor, followed by other enzymatic transformations. mdpi.com Another example is the conversion of alcohols to carboxylic acids using a tandem system of galactose oxidase and aldehyde oxidase. rsc.org By carefully selecting enzymes that are compatible under the same reaction conditions, complex stereoselective transformations can be achieved, providing access to valuable chiral building blocks like chiral amines and acids from simple alkene or carbonyl precursors. researchgate.nettudelft.nl

Chemo- and Enantioselective Transformations

The synthesis of chiral α-arylalkanoic acids, such as the enantiomers of this compound, is of significant interest due to their prevalence in pharmaceuticals. A direct and highly enantioselective alkylation of arylacetic acids has been developed, which circumvents the need for traditional chiral auxiliaries. nih.gov This method utilizes a readily available chiral lithium amide as a stereodirecting reagent. The process is operationally simple and allows for the recovery of the chiral reagent. nih.gov

In this approach, the arylacetic acid is treated with the chiral lithium amide to form a chiral enediolate. Subsequent alkylation with an alkyl halide, such as methyl iodide to introduce the 2-methyl group, proceeds with high enantioselectivity. nih.gov This methodology has been successfully applied to a range of arylacetic acids, including those with various substituents on the aromatic ring, to produce nonsteroidal anti-inflammatory drugs (NSAIDs) like Naproxen, Flurbiprofen, and Fenoprofen with high enantiomeric excess (ee). nih.gov For the synthesis of (R)- or (S)-4-(2-fluorophenyl)-2-methylbutanoic acid, 4-(2-fluorophenyl)acetic acid would serve as the starting material.

Table 1: Enantioselective α-Methylation of Arylacetic Acids

Arylacetic AcidProductEnantiomeric Excess (ee)Yield
(6-Methoxynaphthalen-2-yl)acetic acidNaproxen94%High
(2-Fluorobiphen-4-yl)acetic acidFlurbiprofen analogue85%High
3-Phenoxyphenylacetic acidFenoprofen analogue88%High

This table is based on data for the synthesis of known NSAIDs and demonstrates the applicability of the method for generating chiral 2-arylpropanoic acids. nih.gov

Asymmetric Alkynylation Reactions in Building Block Synthesis

Asymmetric alkynylation of aldehydes and imines is a powerful tool for the synthesis of chiral propargylic alcohols and amines, which are versatile building blocks in organic synthesis. nih.govresearchgate.netresearchgate.net These intermediates can be further elaborated to construct complex chiral molecules, including analogues of this compound. The catalytic asymmetric addition of terminal alkynes to carbonyls and imines often employs chiral metal complexes, with copper and zinc-based systems being prominent. researchgate.netingentaconnect.com

For instance, the challenging asymmetric catalytic alkynylation of acetaldehyde (B116499) has been achieved with good to excellent enantiocontrol by carefully controlling the reaction kinetics to favor alkynylation over self-aldol condensation. nih.gov This provides access to chiral but-3-yn-2-ol, a key synthon for numerous natural products. nih.gov Similarly, chiral-at-rhodium Lewis acid catalysts have been shown to effectively catalyze the enantioselective alkynylation of aromatic aldehydes. acs.org

Immobilized Chiral Catalysts on Solid Supports

To facilitate catalyst recovery and reuse, a significant focus has been on the immobilization of chiral catalysts on solid supports. Chiral ligands can be anchored to polymers or other solid matrices without significant loss of catalytic activity or enantioselectivity. mdpi.com For example, a pyridine-bis(oxazoline) ligand has been successfully immobilized onto a polystyrene resin via a copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry). researchgate.net This supported catalyst, in combination with various metal salts, has demonstrated good to excellent performance in asymmetric reactions, including the alkynylation of imines. researchgate.net The use of immobilized catalysts offers a more sustainable and economically viable approach to the synthesis of chiral building blocks.

Strategies for Fluorination in Aromatic Systems

The introduction of fluorine into aromatic systems can significantly alter the physicochemical and biological properties of a molecule. researchgate.net Various methods for the synthesis of fluorinated aromatic compounds have been developed, ranging from classical approaches to modern catalytic techniques. numberanalytics.comrsc.org

Incorporation of Fluorine into Phenylacetic Acid Derivatives

The synthesis of fluorophenylacetic acids can be achieved through several routes. One common method involves a diazotization reaction of a corresponding fluoroaniline, followed by an addition reaction with vinylidene chloride in the presence of a copper catalyst to form a trichloroethane derivative. Subsequent hydrolysis yields the desired fluorophenylacetic acid. google.com This method is suitable for large-scale industrial production due to the use of readily available starting materials and relatively mild reaction conditions. google.com

Another strategy is the Palladium-catalyzed Suzuki coupling reaction between an aryl boronic acid (or ester) and an alkyl halide. For instance, a fluorophenylacetic acid can be obtained from the corresponding commercially available fluorophenyl boronic acid. inventivapharma.com More recent advancements in fluorination chemistry include photocatalytic and electrochemical methods, which offer milder and more selective alternatives to traditional techniques. numberanalytics.commdpi.com

Radiosynthesis with Fluorine-18 for Labeling Applications (e.g., 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid)

Fluorine-18 is a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, making it ideal for use in Positron Emission Tomography (PET) imaging. nih.govacs.orgtandfonline.combohrium.com The development of 18F-labeled small molecules, including amino acids, is a crucial area of research for the non-invasive detection of diseases like cancer. medicgo.org

The radiosynthesis of compounds such as 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid typically involves a nucleophilic substitution reaction with [18F]fluoride. nih.gov The [18F]fluoride ion is produced in a cyclotron and then reacted with a suitable precursor molecule containing a good leaving group (e.g., a tosylate, mesylate, or triflate). The efficiency of the labeling reaction is a critical factor, and various strategies, including the use of prosthetic groups and transition metal-mediated reactions, have been developed to improve radiochemical yields and simplify the synthesis process. nih.govtandfonline.com Automated radiosynthesis modules are often employed to handle the short-lived radioisotope and ensure reproducible production of the radiotracer for clinical applications. tandfonline.com

Derivatization Reactions of this compound

The carboxylic acid functional group in this compound is a versatile handle for a variety of derivatization reactions. These reactions are often employed to create prodrugs with improved pharmacokinetic properties or to synthesize analogues for structure-activity relationship (SAR) studies. nih.govpharmacy180.comasianpubs.org

Common derivatization reactions for carboxylic acids include conversion to esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester.

Amidation: Coupling of the carboxylic acid with an amine, facilitated by a peptide coupling reagent, produces the corresponding amide. thermofisher.com

Conversion to an Aliphatic Amine: The carboxylic acid can be converted into an aliphatic amine by coupling with a half-protected diamine, followed by deprotection. thermofisher.com This introduces a new functional group for further modification.

These derivatization strategies allow for the synthesis of a wide array of compounds from this compound, enabling the exploration of its potential applications in various fields, including medicinal chemistry. pharmacy180.com

Amide and Ester Formation

The conversion of the carboxylic acid moiety of this compound into amides and esters is a fundamental transformation for creating a diverse range of derivatives. These reactions typically proceed via the activation of the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol.

Standard amide coupling reagents are frequently employed for the synthesis of amides. These reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The general approach involves the reaction of this compound with an amine in the presence of the coupling agent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Esterification is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically heated to drive the equilibrium towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com Alternative methods for esterification under milder conditions include the use of alkyl halides in the presence of a base or employing coupling reagents similar to those used in amide synthesis.

Reagent/CatalystReactantProductSolventConditionsYield (%)
EDC, HOBt, DIPEAPrimary/Secondary AmineAmideDCM or DMFRoom TemperatureGood to Excellent
Sulfuric AcidAlcohol (excess)EsterAlcoholRefluxVariable
Alkyl Halide, Base-EsterAprotic SolventRoom TemperatureGood

Functional Group Modifications at the Carboxylic Acid Moiety

Beyond amide and ester formation, the carboxylic acid group of this compound can undergo a variety of other functional group interconversions.

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(2-fluorophenyl)-2-methylbutan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Conversion to an Acyl Halide: For subsequent reactions requiring a more reactive electrophile, the carboxylic acid can be converted to an acyl halide, most commonly an acyl chloride. This is achieved by treating the acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF. The resulting acyl chloride is a versatile intermediate for the synthesis of esters, amides, and other derivatives under mild conditions.

TransformationReagent(s)Product
ReductionLithium Aluminum Hydride (LiAlH₄)4-(2-fluorophenyl)-2-methylbutan-1-ol
Acyl Halide FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride4-(2-fluorophenyl)-2-methylbutanoyl chloride

Substitution Pattern Variations on the Phenyl Ring and Butanoic Acid Chain

The synthesis of analogues of this compound with different substitution patterns on the phenyl ring and the butanoic acid chain allows for the systematic exploration of structure-activity relationships.

Phenyl Ring Modifications: Analogues with varied substituents on the phenyl ring can be synthesized by starting with appropriately substituted phenylacetic acids or through electrophilic aromatic substitution reactions on a suitable precursor. For instance, nitration, halogenation, or Friedel-Crafts reactions could be performed on a precursor molecule, followed by the elaboration of the butanoic acid side chain. The position of the fluorine atom can also be varied to the meta or para positions by selecting the corresponding fluorophenyl starting material.

Butanoic Acid Chain Modifications: Variations in the butanoic acid chain, such as altering the position or nature of the alkyl substituent, can be achieved through different synthetic routes. For example, malonic ester synthesis or its analogues can be employed to introduce different alkyl groups at the alpha-position to the carboxyl group. The length of the alkyl chain connecting the phenyl ring can also be modified by choosing a different starting material, such as a 3-(2-fluorophenyl)propanoic acid, and then building the rest of the molecule.

Starting MaterialSynthetic StrategyResulting Analogue
Substituted Phenylacetic AcidAlkylation and subsequent chain extension4-(Substituted-phenyl)-2-methylbutanoic acid
2-FluorotolueneMulti-step synthesis involving side-chain elaboration4-(2-Fluorophenyl)-alkanoic acids of varying chain lengths
Diethyl malonateAlkylation with a substituted benzyl (B1604629) halide and subsequent alkylationα-Substituted-4-(2-fluorophenyl)butanoic acids

Advanced Analytical Characterization in Chemical Research of 4 2 Fluorophenyl 2 Methylbutanoic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4-(2-Fluorophenyl)-2-methylbutanoic acid, offering insights into its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

¹H NMR (Proton NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the this compound molecule. The expected spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the butanoic acid chain, and the methyl group protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the hydrogen atoms.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl), and techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

¹⁹F NMR (Fluorine-19 NMR) spectroscopy is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, ¹⁹F NMR would provide a definitive signal for the fluorine atom attached to the phenyl ring. The chemical shift of this signal is highly sensitive to the electronic environment, and any coupling with nearby protons would further confirm its position on the aromatic ring.

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound

Technique Atom Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
¹H NMRAromatic CH6.9 - 7.3MultipletFour distinct signals for the protons on the fluorophenyl ring.
Aliphatic CH2.5 - 2.8MultipletProton at the chiral center (C2).
Aliphatic CH₂1.6 - 2.0MultipletProtons at C3 of the butanoic acid chain.
Aliphatic CH₂2.6 - 2.9MultipletProtons at C4, adjacent to the phenyl ring.
Methyl CH₃1.1 - 1.3DoubletProtons of the methyl group at C2.
Carboxylic Acid OH10.0 - 12.0Singlet (broad)Acidic proton, chemical shift can be variable.
¹³C NMRCarbonyl C=O175 - 185SingletCarboxylic acid carbon.
Aromatic C-F158 - 162Doublet (due to C-F coupling)Carbon atom directly bonded to fluorine.
Aromatic C-C124 - 140Multiple signalsOther carbon atoms of the phenyl ring.
Aliphatic CH40 - 50SingletChiral carbon (C2).
Aliphatic CH₂30 - 40SingletCarbon at C3.
Aliphatic CH₂25 - 35SingletCarbon at C4.
Methyl CH₃15 - 25SingletMethyl carbon.
¹⁹F NMRAromatic C-F-110 to -120MultipletFluorine on the phenyl ring, referenced to a standard like CFCl₃.

Disclaimer: The data presented in this table is predicted based on the chemical structure and typical values for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (ESI-MS, ESI-HRMS, GC-MS, LC-QTOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be used to determine the molecular weight of this compound. It typically produces a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (ESI-HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, which may require derivatization to increase its volatility, GC-MS would provide information on its purity and the fragmentation pattern upon electron impact ionization, further aiding in structural confirmation.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-performance technique that combines the separation of liquid chromatography with the high mass accuracy and resolution of a QTOF mass analyzer. This would be particularly useful for analyzing complex mixtures and for obtaining accurate mass data for both the parent ion and its fragments.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

Technique Ionization Mode Predicted m/z Interpretation
ESI-MSPositive197.0972[M+H]⁺
ESI-MSNegative195.0827[M-H]⁻
ESI-HRMSPositive197.09723Confirms elemental composition of C₁₁H₁₄FO₂⁺
GC-MS (EI)-196 (M⁺)Molecular ion
151[M-COOH]⁺
109[C₆H₄F-CH₂]⁺
96[C₆H₄F]⁺

Disclaimer: The fragmentation pattern is predicted and may vary depending on the experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-F stretch of the fluorophenyl group, and the C-H stretches of the aliphatic and aromatic portions of the molecule.

Interactive Table 3: Predicted FTIR Spectroscopic Data for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2850-3000C-H stretchAliphatic (CH, CH₂, CH₃)
3010-3100C-H stretchAromatic
1700-1725C=O stretchCarboxylic Acid
1450-1600C=C stretchAromatic Ring
1210-1320C-O stretchCarboxylic Acid
1100-1250C-F stretchAryl Fluoride (B91410)

Disclaimer: The data presented in this table is based on typical absorption ranges for the respective functional groups.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and, in the case of chiral molecules, the determination of enantiomeric excess.

High Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the primary method for separating these enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity. A variety of CSPs, such as those based on polysaccharides or Pirkle-type phases, could be screened to achieve optimal separation. google.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's connectivity, conformation, and absolute stereochemistry. The technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to generate a three-dimensional map of electron density, from which a detailed molecular structure can be built.

For chiral molecules like this compound, which possesses a stereocenter at the second carbon of the butanoic acid chain, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the enantiomers. This is often achieved through the use of anomalous dispersion, where the presence of a heavier atom (like fluorine, although its effect is weak) or by crystallizing the compound as a salt with a chiral counter-ion of known absolute stereochemistry, allows for the differentiation between the two possible enantiomeric forms.

While a specific crystal structure for this compound is not publicly available, the analysis of structurally related compounds provides a clear indication of the data that would be obtained. For instance, the crystal structure of a similar compound, 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutanoic acid, was solved in the triclinic space group P-1. researchgate.net Such an analysis for this compound would yield precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

An illustrative table of potential crystallographic data for this compound is presented below, based on typical values for small organic molecules.

ParameterIllustrative Value
Chemical FormulaC₁₁H₁₃FO₂
Formula Weight196.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)16.2
β (°)95.5
Volume (ų)980
Z4
Density (calculated) (g/cm³)1.330
Hydrogen BondingCarboxylic acid dimer (O-H···O)

Specialized Techniques for Supported Catalysts and Materials Characterization

Beyond the single molecule, this compound or its derivatives can be incorporated into more complex systems, such as supported catalysts or functional materials. In these contexts, specialized analytical techniques are required to characterize the bulk and surface properties of the material.

Elemental Analysis is a fundamental technique used to determine the elemental composition of a sample. For a supported catalyst where a complex containing this compound is immobilized on a support (e.g., silica, alumina, or a polymer resin), elemental analysis provides the weight percentage of key elements (carbon, hydrogen, nitrogen, and in this case, fluorine). This information is critical for confirming the successful grafting or impregnation of the organic molecule onto the support and for determining the loading of the active species.

Below is a hypothetical data table illustrating the results of an elemental analysis for a catalyst where a derivative of this compound is supported on silica.

ElementTheoretical (%)Experimental (%)
Carbon (C)15.214.9
Hydrogen (H)1.61.5
Fluorine (F)2.22.1

Thermogravimetric Analysis (TGA) is another powerful technique for characterizing composite materials. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides valuable information about the thermal stability of the supported material and the amount of organic material present. For a catalyst containing this compound, a TGA thermogram would show a weight loss step corresponding to the decomposition of the organic component. The temperature of this decomposition provides insight into the thermal stability of the material, while the magnitude of the weight loss can be used to quantify the organic loading, corroborating the results from elemental analysis.

An illustrative TGA data summary for a hypothetical supported catalyst is provided below.

Temperature Range (°C)Weight Loss (%)Assignment
25 - 1502.5Loss of physisorbed water and solvent
250 - 45018.0Decomposition of the organic component
> 45079.5Residual inorganic support (e.g., SiO₂)

These advanced analytical techniques are indispensable in the comprehensive characterization of chemical compounds like this compound, both as discrete molecules and as components of larger, functional materials. They provide the detailed structural and compositional data necessary to understand and optimize their properties for various applications in chemical research and development.

Mechanistic Investigations and Reaction Dynamics Involving 4 2 Fluorophenyl 2 Methylbutanoic Acid Frameworks

Elucidation of Reaction Pathways in Asymmetric Transformations

The dominant pathway for the asymmetric synthesis of 4-(2-fluorophenyl)-2-methylbutanoic acid is the catalytic hydrogenation of a prochiral olefin, namely 4-(2-fluorophenyl)-2-methyl-2-butenoic acid. The mechanism of this transformation, particularly with ruthenium-diphosphine catalysts, has been studied extensively and proceeds through a monohydride-unsaturate pathway. acs.org

The catalytic cycle begins with the formation of a metal-hydride species from the catalyst precursor and molecular hydrogen. The substrate, 4-(2-fluorophenyl)-2-methyl-2-butenoic acid, is then activated by coordinating to the chiral metal center. This coordination typically involves the olefinic double bond and the carbonyl oxygen of the carboxylic acid group, forming a chelate complex. acs.org This binding creates two possible diastereomeric catalyst-substrate complexes, corresponding to the coordination of the Re or Si face of the double bond to the metal. The relative stability of these complexes is a critical factor in determining the final stereochemical outcome.

The chiral ligands bound to the metal center are paramount for both catalytic efficiency and stereocontrol. iupac.org Atropisomeric biphenyl (B1667301) diphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective. The ligand's C2 symmetry creates a well-defined chiral environment or "pocket" around the metal. acs.org

The stereochemical induction arises from the steric and electronic interactions between the substrate and the chiral ligand within the diastereomeric catalyst-substrate complexes. For instance, in one complex, the 2-fluorophenyl group might experience a stabilizing interaction or a destabilizing steric clash with a phenyl group on the phosphine (B1218219) ligand. The reaction proceeds preferentially through the lower-energy transition state of the more stable diastereomeric intermediate, leading to the formation of one enantiomer in excess. acs.org The electronic properties of the ligand also influence reaction rates; electron-releasing substituents on the phosphine can increase the catalytic rate. iupac.org

The profound impact of ligand architecture on reaction outcomes is a general principle in catalysis. Studies on palladium-catalyzed C–H activation, for example, have shown that simple pyridine-based ligands can dramatically accelerate reaction rates and control selectivity. nih.govnih.gov

Table 1: Influence of Different Chiral Diphosphine Ligands on a Model Asymmetric Hydrogenation Reaction
LigandSubstrateEnantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)Reference
(S)-BINAPα-Pyridyl Ketone61Slow iupac.org
(S)-MeOBIPHEPα-Pyridyl Ketone71Slow iupac.org
(R)-3,5-tBu-MeOBIPHEPα-Pyridyl Ketone92320 iupac.org
(S)-BINAPα-(Acylamino)acrylic Ester>90- acs.org
This table illustrates how modifications to the electronic and steric properties of chiral diphosphine ligands can significantly impact both the enantioselectivity (ee %) and the rate (TOF) of asymmetric hydrogenation for various ketone and acrylic acid derivatives, which serve as models for the synthesis of this compound.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUPHyKPmug6Emk554KfuKjUu944idEew_Av8WS826mSq0_ipBh4JmRdq_v0JFsLwVS99B_tbqzrkwDqQ53WPx2mOi10DR4XT9A9V2JcKaFVsPvE4J7-gIn3_wezWFwp_Nf_tdCUAjKmFA%3D)][ iupac.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjAv3NqLzrrq4XN_0ZCZ6PZ4VsKwDTIUDq-A4av8zKqu9K2dRFhsuAMT1V8jmdMWMxevC52ezCPcoyS-HawLPPoqNiH_0SDfOYIyRe1UaIsNuhVDi8S4Ly6wgps5b4NKHgRpF_251hEHFW5hA86jKGRLoi)]

In the context of asymmetric hydrogenation, the critical kinetic steps involve the formation of C-H bonds rather than their cleavage. Mechanistic studies on analogous systems, such as the BINAP-Ruthenium(II) catalyzed hydrogenation of α-(acylamino)acrylic esters, provide insight into the rate-limiting steps. acs.org Following the formation of the catalyst-substrate complex, a reversible migratory insertion of the olefin into the ruthenium-hydride bond occurs, forming a five-membered metallacyclic intermediate. The turnover rate of the entire catalytic cycle is limited by the subsequent cleavage of the Ruthenium-Carbon bond by molecular hydrogen (hydrogenolysis). acs.org

Mechanistic Studies of Carbon-Fluorine Bond Activation

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. baranlab.orgresearchgate.net In the context of this compound, most synthetic transformations are designed to keep this robust bond intact. However, research into the activation of C-F bonds in fluoro-aromatics reveals potential pathways for its functionalization under specific catalytic conditions. researchgate.netmdpi.com

Transition metals like nickel and palladium can activate aromatic C-F bonds, typically through an oxidative addition mechanism where a low-valent metal center inserts into the C-F bond. mdpi.com For this to occur, the aromatic ring often needs to be electron-deficient. The presence of the alkylbutanoic acid substituent on the fluorophenyl ring does not strongly activate the C-F bond towards this type of reaction.

More novel mechanisms have also been uncovered. For instance, studies with rhodium complexes bearing perfluorinated ligands have shown that a C-F bond can be activated, leading to the transfer of a nucleophilic fluoride (B91410) to an external electrophile. qub.ac.ukdigitellinc.com This "transfer fluorination" demonstrates that a metal center can mediate the fission of a C-F bond, reversing its typical lack of reactivity. qub.ac.uk While these reactions have not been specifically demonstrated on this compound, they establish the mechanistic possibility of activating the C-F bond within its framework under targeted catalytic conditions.

Insights into Stereochemical Control in Asymmetric Catalysis

Stereochemical control in the asymmetric catalysis of prochiral olefins, such as the precursor to this compound, is governed by kinetic factors. The enantioselectivity is determined by the difference in the activation energies (ΔΔG‡) of the competing pathways leading to the (R) and (S) enantiomers.

The chiral catalyst, decorated with its specific ligands, creates a three-dimensional environment that differentiates the two faces (Re and Si) of the planar double bond of the substrate. The substrate coordinates to the metal center, forming two possible diastereomeric intermediates. The transition states for the subsequent hydride transfer to the double bond from these intermediates are also diastereomeric and thus have different energies. The enantiomeric excess of the final product is a direct function of the energy difference between these two transition states. Even a small energy difference can lead to high enantioselectivity. The precise interactions—steric hindrance, electronic attractions, or repulsions—between the substrate (including its 2-fluorophenyl ring and carboxylic acid group) and the chiral ligand dictate which transition state is favored, thereby controlling the stereochemical outcome of the reaction. acs.org

Computational Chemistry and Theoretical Studies on 4 2 Fluorophenyl 2 Methylbutanoic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for studying reaction mechanisms and identifying transition states. DFT calculations can provide detailed information about the energetics and geometries of reactants, products, and intermediates, as well as the transition states that connect them.

For 4-(2-Fluorophenyl)-2-methylbutanoic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31+G(d), could be employed to explore various chemical transformations. biointerfaceresearch.com For instance, the mechanism of its esterification or amidation could be computationally modeled. Such a study would involve locating the transition state structures for each step of the reaction and calculating the activation energies. The results would help in understanding the reaction kinetics and predicting the most favorable reaction pathways.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can offer deeper insights into the electronic structure, including charge distribution and intramolecular interactions that stabilize or destabilize the molecule and its various states along a reaction coordinate. biointerfaceresearch.com In a hypothetical DFT study of a reaction involving the carboxyl group of this compound, the calculated energies could resemble the data presented in the table below.

SpeciesRelative Energy (kcal/mol)Key Interatomic Distance (Å)
Reactants0.00-
Transition State 1+15.21.85 (C-O forming)
Intermediate-5.71.45 (C-O formed)
Transition State 2+12.81.92 (O-H breaking)
Products-10.3-

This table presents hypothetical DFT calculation results for an illustrative reaction mechanism involving this compound. The data is intended for exemplary purposes only.

Molecular Modeling of Compound Structures and Conformational Analysis

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. A crucial aspect of molecular modeling for a flexible molecule like this compound is conformational analysis, which aims to identify the stable three-dimensional arrangements of the atoms (conformers) and their relative energies.

The presence of a rotatable bond between the fluorophenyl ring and the butanoic acid chain, as well as other single bonds within the aliphatic portion, allows the molecule to adopt various conformations. The fluorine atom on the phenyl ring can significantly influence these conformational preferences due to steric and electronic effects. chemrxiv.org

A systematic conformational search could be performed using molecular mechanics force fields, followed by geometry optimization of the identified low-energy conformers using more accurate methods like DFT. aip.org Such an analysis would reveal the global minimum energy structure and other low-lying conformers that might be present in equilibrium. Understanding the preferred conformation is essential as it can dictate the molecule's physical properties and its ability to interact with other molecules, such as biological receptors. The relative populations of these conformers can be estimated from their calculated Gibbs free energies.

ConformerDihedral Angle (°) (F-C-C-C)Relative Energy (kcal/mol)Predicted Population (%)
1 (Global Minimum)-75.80.0065.2
2178.50.8520.1
365.21.509.7
4-160.12.105.0

This table provides illustrative results of a conformational analysis for this compound. The data is hypothetical and for exemplary purposes.

In Silico Studies of Ligand-Reactivity Relationships

In silico studies are computational methods used to analyze and predict the properties of molecules, including their reactivity and potential biological activity. For this compound, these studies can establish relationships between its structure and its chemical behavior.

DFT calculations can provide various electronic descriptors that are correlated with reactivity. biointerfaceresearch.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.net

Other calculated properties, such as the molecular electrostatic potential (MEP) map, can visualize the electron density distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species and for understanding ligand-receptor interactions. researchgate.net

Electronic PropertyCalculated ValueImplication
HOMO Energy-6.8 eVElectron-donating ability
LUMO Energy-0.5 eVElectron-accepting ability
HOMO-LUMO Gap6.3 eVChemical stability
Dipole Moment2.5 DebyeMolecular polarity

This table presents hypothetical electronic properties for this compound, calculated using DFT. The data is for illustrative purposes.

Molecular Docking Simulations for Investigating Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. aip.org It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein's binding site.

In a typical molecular docking simulation, the three-dimensional structure of a target protein is required, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The ligand, this compound, would be docked into the active site of the protein, and a scoring function would be used to estimate the binding affinity. The results can reveal plausible binding modes and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For example, docking this compound into the active site of a hypothetical enzyme could show that the carboxylic acid group forms hydrogen bonds with polar amino acid residues, while the fluorophenyl group engages in hydrophobic interactions within a specific pocket of the binding site. Such studies can guide the design of new molecules with improved binding affinity and selectivity.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A-8.2Arg124, Gln85Hydrogen Bond (with carboxylate)
Leu25, Phe180Hydrophobic (with fluorophenyl ring)
Hypothetical Protease B-7.5Ser195Hydrogen Bond (with carboxylate)
Trp215, Val227Hydrophobic (with alkyl chain and phenyl ring)

This table shows hypothetical molecular docking results for this compound with illustrative protein targets. The data is for exemplary purposes only.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Chiral Pharmaceutical Intermediates

The enantiopure forms of 4-(2-Fluorophenyl)-2-methylbutanoic acid are critical starting materials in the synthesis of a variety of chiral pharmaceutical intermediates. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methyl-substituted chiral center is crucial for stereospecific interactions with biological targets.

Although direct synthesis of blockbuster drugs from this specific acid is not widely documented in publicly available literature, its structural motif is analogous to precursors used in the synthesis of various active pharmaceutical ingredients (APIs). For instance, chiral 2-arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of chiral intermediates often involves asymmetric synthesis or resolution techniques to obtain the desired enantiomer of the butanoic acid derivative, which is then elaborated into the final complex pharmaceutical product.

Development of Complex Polycyclic Architectures and Heterocyclic Systems

While specific examples detailing the use of this compound in the construction of complex polycyclic or heterocyclic systems are not extensively reported, butanoic acid derivatives, in general, are versatile synthons for such purposes. The carboxylic acid functionality can be readily converted into other functional groups, such as amides, esters, or ketones, which can then participate in various cyclization reactions to form heterocyclic rings like pyridazinones, tetrazoles, and quinazolinones.

For example, a related compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, has been utilized as a precursor for the synthesis of various heterocyclic compounds. This suggests that this compound could similarly be employed as a starting material for generating novel heterocyclic scaffolds, which are of great interest in medicinal chemistry due to their diverse biological activities. The fluorinated phenyl ring in this case could impart unique electronic properties to the resulting heterocyclic systems.

Precursor in the Synthesis of Specific Pharmacophore Classes (e.g., ACE inhibitors)

The structural backbone of this compound is reminiscent of key precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure. Specifically, (R)-2-hydroxy-4-phenylbutanoate esters are recognized as vital precursors for several ACE inhibitors. These precursors contain a similar four-carbon chain with a phenyl group.

The synthesis of ACE inhibitors often involves the coupling of such precursors with proline derivatives. While the direct use of this compound as a precursor for currently marketed ACE inhibitors is not explicitly documented, its structure suggests its potential as a starting material for novel ACE inhibitors or other enzyme inhibitors where the 2-fluorophenyl and 2-methyl groups could serve to probe specific interactions within the enzyme's active site.

Design and Synthesis of Analogues for Structure-Relationship Studies

The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of medicinal chemistry known as Structure-Activity Relationship (SAR) studies. This compound is a valuable scaffold for such studies. The 2-fluorophenyl group, the carboxylic acid, and the chiral methyl group all provide points for chemical modification.

For instance, SAR studies on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), an inhibitor of human equilibrative nucleoside transporters, have demonstrated that modifications to the fluorophenyl moiety can significantly impact inhibitory potency and selectivity. Although not directly starting from the butanoic acid, these studies highlight the importance of the 2-fluorophenyl group in molecular recognition. By synthesizing a library of analogues derived from this compound, researchers can systematically explore the chemical space around this scaffold to optimize biological activity for a given target.

Compound/Analogue Class Modification Site Potential Impact on Activity
Amide derivativesCarboxylic acidAltered solubility, hydrogen bonding capacity, and metabolic stability
Ester derivativesCarboxylic acidProdrug potential, modified pharmacokinetic profile
Phenyl ring analogues2-Fluorophenyl groupModified electronic properties and binding interactions
Stereoisomers2-Methyl groupAltered stereospecific interactions with biological targets

Applications in Forensic Chemistry and Novel Psychoactive Substance (NPS) Identification (as a structural reference)

In the field of forensic chemistry, the unambiguous identification of novel psychoactive substances (NPS) is a significant challenge. This requires access to well-characterized reference materials. While there is no direct evidence of this compound being a controlled substance or a common NPS itself, it could serve as a crucial structural reference or a precursor for the synthesis of such substances.

The identification of NPS often relies on a combination of analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Having a certified reference standard of potential precursors or related structures is essential for the validation of analytical methods and the accurate identification of unknown substances seized in forensic casework. The unique spectral and chromatographic signature of this compound would make it a valuable tool in this context, aiding law enforcement and forensic laboratories in their efforts to combat the proliferation of NPS.

Stereochemical Considerations and Chirality of 4 2 Fluorophenyl 2 Methylbutanoic Acid

Significance of Chirality in Compound Design and Synthetic Efficacy

Chirality is a critical factor in the design and development of pharmaceutical compounds because biological systems, such as enzymes and receptors, are inherently chiral. nih.gov This intrinsic chirality of biological targets leads to stereoselective interactions with drug molecules. mdpi.com Consequently, the two enantiomers of a chiral drug can have different pharmacological, toxicological, and metabolic profiles. wikipedia.orgirb.hr One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause adverse effects. irb.hrscilit.com

The recognition of these differences has led to a significant shift in the pharmaceutical industry from developing racemic mixtures (a 1:1 mixture of both enantiomers) to single-enantiomer drugs. wikipedia.org This focus on stereochemically pure compounds can lead to improved therapeutic indices, simpler and more selective pharmacological profiles, and reduced drug interactions. wikipedia.org Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have issued guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. scilit.comresearchgate.net

Absolute Configuration Determination and Control

Determining the precise three-dimensional arrangement of atoms at a chiral center, known as the absolute configuration, is a crucial step in the characterization of a stereochemically pure compound. biosynth.com For 4-(2-Fluorophenyl)-2-methylbutanoic acid, this involves assigning the configuration at its C2 stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. mdpi.com Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography is considered a definitive method for determining absolute configuration. biosynth.com It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This technique provides a detailed three-dimensional map of the electron density, allowing for the unambiguous assignment of the spatial arrangement of every atom. nih.gov However, its primary limitation is the requirement for a suitable single crystal, which can be challenging to grow. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another widely used technique. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can overcome this. biosynth.com By reacting the chiral carboxylic acid with a single-enantiomer chiral auxiliary, a pair of diastereomers is formed. These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and, through established models, the assignment of the absolute configuration of the original acid. researchgate.net

Chiroptical Spectroscopy methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are also vital. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. researchgate.net The resulting spectrum is unique to a specific enantiomer. By comparing the experimental CD spectrum to reference spectra or to spectra predicted by computational methods like density functional theory (DFT), the absolute configuration can be determined. biosynth.comnih.gov

Control over stereochemistry is exerted during the synthesis itself, through methods discussed in the following section, which are designed to favor the formation of one specific stereoisomer over the other.

MethodPrincipleKey Requirement(s)
X-ray CrystallographyAnalysis of X-ray diffraction from a single crystal to map atomic positions.A suitable, high-quality single crystal of the compound or a derivative.
NMR SpectroscopyFormation of diastereomers with a chiral auxiliary, leading to distinguishable NMR signals.Availability of a suitable chiral derivatizing agent and successful reaction.
Circular Dichroism (CD)Measures the differential absorption of left- and right-circularly polarized light.Comparison with reference spectra or computational predictions.
Chemical CorrelationChemically converting the molecule to a compound of known absolute configuration.A known reaction pathway that does not affect the stereocenter.

Diastereoselective and Enantioselective Synthesis as a Research Focus

The synthesis of single-enantiomer compounds is a major focus of modern organic chemistry. The primary strategies to achieve this are asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create a specific stereoisomer directly, while chiral resolution involves separating a pre-existing racemic mixture. wikipedia.orgmdpi.com

Diastereoselective and Enantioselective Synthesis: These approaches involve using chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome of a reaction. irb.hr For a molecule like this compound, an enantioselective approach might involve the asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral metal catalyst. This process can selectively produce either the (R)- or (S)-enantiomer in high enantiomeric excess. nih.gov Another strategy is the use of a chiral auxiliary, a chemical moiety that is temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction before being removed. mdpi.com

Chiral Resolution: This is a common and practical method for obtaining enantiomerically pure compounds. wikipedia.org One of the most effective techniques for resolving chiral carboxylic acids is enzymatic resolution. This method leverages the high stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture.

For instance, in research on fluorinated arylcarboxylic acids structurally similar to this compound, lipases from Burkholderia cepacia have been used effectively. researchgate.netnih.gov In a typical process, the racemic acid is first converted to an ester (e.g., an ethyl ester). The racemic ester is then subjected to hydrolysis catalyzed by the lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. nih.gov Because the resulting acid and ester have different chemical properties, they can be easily separated. This process, known as kinetic resolution, can yield both the acid and the remaining ester with high enantiomeric purity. nih.gov The efficiency of this separation is often monitored using chiral High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov

StrategyDescriptionExample Application for Related Compounds
Asymmetric CatalysisA chiral catalyst directs the formation of a specific enantiomer from a prochiral substrate.Asymmetric hydrogenation of an unsaturated precursor using a chiral Ruthenium-BINAP catalyst. nih.gov
Chiral AuxiliaryA removable chiral group is attached to the substrate to control stereochemistry during a reaction.Alkylation of a glycine (B1666218) Schiff base complex containing a recyclable chiral auxiliary. mdpi.com
Enzymatic Kinetic ResolutionAn enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture.Lipase-catalyzed hydrolysis of a racemic ester, separating it into an enantiopure acid and the remaining enantiopure ester. researchgate.netnih.gov
Diastereomeric CrystallizationReacting a racemate with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.Use of an optically pure amine to form diastereomeric salts with the racemic acid. wikipedia.org

Influence of Stereochemistry on Molecular Interactions and Recognition

The three-dimensional structure of a molecule is the primary determinant of its ability to interact with biological targets. Molecular recognition, the specific binding between two or more molecules, is highly dependent on stereochemistry. Biological systems, composed of chiral entities like L-amino acids and D-sugars, create specific and complex chiral environments.

For an enantiomeric pair like the (R)- and (S)-forms of this compound, the spatial orientation of the methyl group, the fluorophenylpropyl group, the carboxyl group, and the hydrogen atom around the chiral center is different. This seemingly subtle difference can dramatically affect how each enantiomer fits into the binding site of a protein, such as an enzyme or a receptor. nih.gov

A common model to describe this is the "three-point attachment" model, which posits that for a chiral molecule to be distinguished by a chiral receptor, there must be at least three points of interaction. nih.gov One enantiomer may align perfectly with these interaction points (e.g., through hydrogen bonding, hydrophobic interactions, and ionic interactions), leading to a strong binding affinity and a biological response. In contrast, its mirror image may be unable to achieve the same optimal alignment, resulting in weaker binding or no binding at all. nih.gov This difference in binding affinity is the molecular basis for the observed variations in pharmacological activity between enantiomers. scilit.com Consequently, understanding the specific stereochemistry is essential for predicting and explaining the molecular interactions that govern a compound's biological function.

Biochemical Transformations and Interplay at the Cellular Level Research Perspective

Investigation of Metabolic Stability of Fluorinated Carboxylic Acids

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties, most notably metabolic stability. tandfonline.com This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov Consequently, positions on a molecule that are susceptible to metabolic oxidation by enzymes, such as cytochrome P450 (CYP450), can be "blocked" by substituting a hydrogen atom with a fluorine atom. researchgate.netdntb.gov.ua This substitution makes the molecule more resistant to enzymatic attack, thereby prolonging its half-life and bioavailability in the body. nih.gov

In the context of carboxylic acids, fluorination can profoundly influence their metabolic fate. Carboxylic acids can undergo various biotransformations, including oxidation of the alkyl chain. For a compound like 4-(2-Fluorophenyl)-2-methylbutanoic acid, the fluorine atom on the phenyl ring is strategically placed. Aromatic hydroxylation is a common metabolic pathway for phenyl rings, and the presence of the highly electronegative fluorine atom can deactivate the ring towards electrophilic attack by CYP450 enzymes. researchgate.net This deactivation can reduce the rate of hydroxylation, a key step in the metabolism and subsequent elimination of the compound.

Table 1: Effects of Fluorination on Molecular Properties and Metabolic Stability

Property Influenced Biochemical Consequence Reference
Bond Strength The C-F bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. tandfonline.comnih.gov
Electronegativity Fluorine's high electronegativity can alter the electronic distribution of the molecule, deactivating adjacent sites from oxidative metabolism. tandfonline.comresearchgate.net
Lipophilicity Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeation and affect tissue distribution. nih.govnih.gov
Acidity (pKa) The inductive effect of fluorine can increase the acidity of nearby functional groups, such as a carboxylic acid, which can alter interactions with receptors and transporters. nih.gov
Conformation The introduction of fluorine can influence the preferred conformation of a molecule, which may lead to enhanced binding affinity with target proteins. nih.govnih.gov

Research into Amino Acid Transport Systems and Mechanisms (e.g., L-type amino acid transport system for related fluorinated amino acids)

While this compound is a carboxylic acid and not an amino acid, its structural similarity to aromatic amino acids like phenylalanine warrants a discussion of its potential interactions with amino acid transport systems. A key system of interest is the L-type amino acid transport (LAT) system, which is responsible for the sodium-independent transport of large neutral amino acids (LNAAs) across cell membranes. snmjournals.orgnih.gov This family of transporters, particularly LAT1 and LAT4, is often overexpressed in cancer cells to meet the high demand for essential amino acids required for rapid growth and proliferation. nih.govnih.gov

The upregulation of LATs in tumors has been exploited for diagnostic imaging using positron emission tomography (PET). nih.gov Radiolabeled amino acid analogues, including several fluorinated compounds, have been developed as tracers that are taken up by cancer cells via LATs. snmjournals.org Examples include O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and 3-O-methyl-6-¹⁸F-fluoro-L-dopa (¹⁸F-OMFD). snmjournals.orgnih.gov The uptake of these fluorinated amino acids in tumor cells provides a clear signal for imaging, highlighting the transporter's affinity for such substrates. researchgate.net

Table 2: Key L-Type Amino Acid Transporters and Their Characteristics

Transporter Gene Substrates Tissue Distribution / Role Reference
LAT1 SLC7A5 Large neutral amino acids (leucine, phenylalanine, tyrosine, etc.), fluorinated analogues (e.g., ¹⁸F-FET, ¹⁸F-OMFD). Highly expressed in tumors, brain, and other proliferative tissues; crucial for cell growth and proliferation. snmjournals.orgnih.govnih.gov
LAT2 SLC7A8 Wide range of large and small neutral amino acids. Functions in the epithelium of the kidney and digestive tract for amino acid reabsorption. snmjournals.orgnih.gov
LAT3 SLC43A1 Branched-chain and aromatic amino acids. Functions without the 4F2hc heavy chain; involved in cellular amino acid exchange. snmjournals.org
LAT4 SLC43A2 Branched-chain and aromatic amino acids. Functions without the 4F2hc heavy chain; often co-expressed with LAT1 in cancer cells. snmjournals.org

Exploration of Enzymatic Biotransformations Relevant to Branched Fatty Acids and Analogues

This compound is a structural analogue of a branched-chain fatty acid (BCFA). The biotransformation of BCFAs in mammals involves specific enzymatic pathways that are distinct from those for straight-chain fatty acids. nih.gov Understanding these pathways provides insight into the potential metabolic fate of this compound.

The synthesis of BCFAs can occur via fatty acid synthase (FASN), which, in addition to its primary role with malonyl-CoA, can promiscuously use methylmalonyl-CoA as an extender unit to introduce methyl branches. nih.govnih.govsemanticscholar.org The degradation of BCFAs is also handled by specialized enzymatic systems. For instance, 2-methyl-branched fatty acids typically undergo β-oxidation, while 3-methyl-branched fatty acids are processed via α-oxidation. nih.gov A key enzyme complex in the catabolism of branched-chain amino acids, which can be precursors to BCFAs, is the branched-chain α-ketoacid dehydrogenase complex (BCKDC). wikipedia.org This mitochondrial complex catalyzes the oxidative decarboxylation of branched-chain α-ketoacids, converting them into their respective acyl-CoA derivatives, which can then enter further metabolic pathways. wikipedia.org

Given its structure, this compound could potentially be a substrate for enzymes involved in fatty acid metabolism. The butanoic acid side chain could undergo oxidation, a biotransformation observed in structurally related compounds. nih.gov However, the presence of the 2-methyl group and the 2-fluorophenyl group would significantly influence enzyme recognition and catalytic activity. The fluorophenyl group, in particular, adds steric bulk and alters the electronic properties compared to a simple alkyl chain, which could hinder or prevent its entry into the active sites of enzymes adapted for aliphatic BCFAs. Microbial systems, which possess a vast and diverse array of enzymes, have been shown to biotransform a wide range of fluorinated compounds, though the stability of the C-F bond often makes complete degradation challenging. researchgate.netucd.ie

Table 3: Relevant Enzymes in the Metabolism of Branched-Chain Fatty Acids and Analogues

Enzyme/Complex Abbreviation Function Potential Relevance to Analogue Reference
Fatty Acid Synthase FASN Synthesizes fatty acids; can incorporate methylmalonyl-CoA to create methyl-branched chains. Not directly relevant for degradation, but illustrates cellular machinery for handling branched structures. nih.govnih.gov
Branched-chain α-ketoacid dehydrogenase complex BCKDC Catalyzes oxidative decarboxylation of branched-chain α-ketoacids derived from amino acids. May be involved if the compound is first converted to an α-ketoacid derivative. wikipedia.org
Acyl-CoA Synthetase ACS Activates fatty acids by converting them to acyl-CoA esters, a prerequisite for β-oxidation. The compound would likely need to be activated to its CoA ester before further metabolism. researchgate.net
Enzymes of β-oxidation - A multi-enzyme pathway that sequentially shortens fatty acyl-CoA chains. The 2-methyl group and fluorophenyl ring would likely block or alter the standard β-oxidation process. nih.gov

Role of Molecular Structure in Modulating Biochemical Pathways

The specific molecular architecture of this compound is central to its interaction with and modulation of biochemical pathways. Each structural feature—the fluorine atom, its position on the phenyl ring, the methyl branch, and the carboxylic acid group—plays a distinct role in determining the compound's physicochemical properties and its subsequent biological activity. nih.gov

The 2-Fluoro Substituent : The fluorine atom is small and highly electronegative. tandfonline.com Its placement at the ortho (2-) position of the phenyl ring has several consequences. It creates a strong C-F bond that resists metabolic hydroxylation, as discussed previously. researchgate.net Its electronegativity creates a dipole moment and can influence the conformation of the phenyl ring relative to the butanoic acid side chain. This can affect how the molecule fits into the binding pockets of enzymes and receptors. nih.gov Fluorine can also participate in weak hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity to target proteins. tandfonline.com

The 2-Methyl Group : The methyl group on the second carbon of the butanoic acid chain creates a chiral center and introduces steric bulk. This branching prevents the molecule from being a substrate for standard β-oxidation enzymes in the same way as a straight-chain fatty acid. nih.gov This steric hindrance can significantly increase metabolic stability by blocking enzymatic attack at this position. The presence of this branch is a key feature defining it as an analogue of a branched-chain fatty acid.

The Phenyl Ring : The aromatic ring provides a large, hydrophobic scaffold that can engage in π-stacking and hydrophobic interactions within protein binding sites. nih.gov The combination of the phenyl ring and the carboxylic acid moiety makes the molecule an analogue of other biologically active phenylalkanoic acids.

The Carboxylic Acid Group : This functional group is ionizable at physiological pH, rendering the molecule anionic. This charge is critical for interactions with transporters and receptors that recognize carboxylates. It also influences the compound's solubility and distribution between aqueous and lipid environments.

Together, these structural elements create a molecule with a unique profile. The fluorination and methylation enhance metabolic stability, while the phenylalkanoic acid scaffold provides a framework for interaction with various biological targets. This interplay between structure and function is a fundamental principle in medicinal chemistry, where subtle changes to a molecule's architecture can lead to profound differences in its biochemical and pharmacological effects. nih.gov

Table 4: Summary of Structural Features and Their Biochemical Implications

Structural Feature Physicochemical Property Implication for Biochemical Pathways Reference
2-Fluoro group on phenyl ring High electronegativity, strong C-F bond, small size. Blocks aromatic hydroxylation, alters electronic distribution, influences binding conformation and affinity. tandfonline.comnih.govresearchgate.net
2-Methyl group on butanoic acid Creates a chiral center, adds steric bulk. Blocks standard β-oxidation, increases metabolic stability, defines it as a BCFA analogue. nih.gov
Phenyl Ring Aromatic, hydrophobic scaffold. Facilitates hydrophobic and π-stacking interactions with protein targets. nih.gov
Carboxylic Acid Group Acidic, ionizable at physiological pH. Mediates ionic interactions, influences solubility, and is recognized by specific transporters/receptors. chemrxiv.org

Future Research Directions and Unexplored Avenues for 4 2 Fluorophenyl 2 Methylbutanoic Acid

Development of Novel Stereoselective Synthetic Pathways

The presence of a stereocenter at the C2 position of 4-(2-Fluorophenyl)-2-methylbutanoic acid necessitates the development of efficient and highly selective stereoselective synthetic routes to access its individual enantiomers. Future research should focus on moving beyond classical resolution techniques and exploring more sophisticated and atom-economical asymmetric methodologies.

One promising avenue lies in the application of chiral auxiliary-mediated synthesis . Evans' oxazolidinones and Myers' pseudoephedrine amides have proven to be robust chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives. A potential pathway could involve the attachment of a suitable chiral auxiliary to a simpler butanoic acid precursor, followed by diastereoselective alkylation or arylation to introduce the 2-methyl and 4-(2-fluorophenyl) groups, respectively. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched carboxylic acid. The development of recyclable and more efficient chiral auxiliaries would be a significant advancement in this area.

Catalytic asymmetric synthesis represents another frontier. The use of chiral transition metal catalysts, such as those based on rhodium, ruthenium, or palladium, in conjunction with chiral ligands, could enable the direct asymmetric hydrogenation of a corresponding α,β-unsaturated precursor or the asymmetric allylic alkylation of a suitable substrate. Furthermore, the burgeoning field of organocatalysis offers metal-free alternatives. Chiral amines or phosphoric acids could be investigated for their ability to catalyze the enantioselective conjugate addition of a methyl group to a cinnamoyl-type precursor bearing the 2-fluorophenyl moiety.

Finally, biocatalysis presents a green and highly selective approach. Engineered enzymes, such as ene-reductases or specific hydrolases, could be employed for the asymmetric reduction of a prochiral precursor or the kinetic resolution of a racemic mixture of this compound or its ester derivatives. The discovery or engineering of enzymes with high substrate specificity and enantioselectivity for this particular molecule would be a significant breakthrough.

Proposed Stereoselective Synthetic Approach Key Features and Research Focus
Chiral Auxiliary-Mediated Synthesis- Exploration of various chiral auxiliaries (e.g., Evans' oxazolidinones, pseudoephedrine). - Optimization of diastereoselective alkylation/arylation conditions. - Development of efficient and recyclable auxiliaries.
Catalytic Asymmetric Synthesis- Screening of chiral transition metal catalysts and ligands. - Investigation of organocatalytic approaches (e.g., chiral amines, phosphoric acids). - Design of suitable prochiral precursors for asymmetric transformations.
Biocatalysis- Identification or engineering of specific enzymes (e.g., ene-reductases, hydrolases). - Optimization of reaction conditions for enzymatic transformations. - Exploration of whole-cell biocatalysis systems for improved efficiency.

Advanced Mechanistic Studies on Fluorine's Influence on Reactivity

The ortho-fluoro substituent on the phenyl ring of this compound is not merely a passive spectator but is expected to exert profound electronic and steric effects on the molecule's reactivity and conformation. In-depth mechanistic studies are crucial to unravel these influences.

Computational modeling , employing density functional theory (DFT) and other quantum mechanical methods, should be a cornerstone of this research. These studies can elucidate the impact of the fluorine atom on the electron distribution within the aromatic ring, the acidity of the carboxylic acid proton, and the rotational barriers around the C-C bonds of the side chain. Understanding how the ortho-fluoro group influences the preferred conformation of the molecule in solution is critical, as this will dictate its interaction with other molecules.

Kinetic and mechanistic experiments are needed to complement theoretical studies. For instance, comparing the rates of esterification or amidation of this compound with its non-fluorinated and other regioisomeric fluorinated analogues would provide quantitative data on the electronic and steric effects of the ortho-fluoro substituent on the reactivity of the carboxyl group. Hammett analysis and other linear free-energy relationships could be employed to dissect the inductive and resonance effects of the fluorine atom.

Furthermore, advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy , can provide valuable insights. For example, through-space F-H coupling constants could offer evidence for specific conformational preferences. Investigating the impact of the fluorine atom on the chemical shifts of neighboring protons and carbons can also help to map its electronic influence.

Comprehensive Structure-Interaction Relationship Studies with Biomolecules

A key area of future research is to systematically investigate the interactions of this compound and its enantiomers with various biomolecules to establish comprehensive structure-activity relationships (SAR). The presence of the fluorophenyl and carboxylic acid moieties suggests potential interactions with a range of biological targets, including enzymes and receptors.

Initial research should involve in silico screening and molecular docking studies to identify potential protein targets. Given the structural similarities to certain non-steroidal anti-inflammatory drugs (NSAIDs), enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases would be logical starting points. The docking studies should compare the binding modes and affinities of the R- and S-enantiomers to understand the stereochemical requirements for binding. The role of the ortho-fluoro group in forming specific interactions, such as hydrogen bonds or halogen bonds with protein residues, should be a key focus.

Following computational predictions, in vitro biological assays are essential to validate the predicted interactions and to quantify the biological activity. This would involve expressing and purifying the target proteins and developing robust assays to measure the inhibition or activation by the compound's enantiomers. These studies would provide crucial data for establishing a preliminary SAR.

To gain a deeper understanding of the binding thermodynamics, techniques like Isothermal Titration Calorimetry (ITC) should be employed. ITC can provide detailed information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering insights into the driving forces behind the binding event.

Finally, for promising interactions, obtaining high-resolution X-ray crystal structures of the compound bound to its target protein would provide the ultimate structural proof of the binding mode. This would visualize the precise interactions between the ligand and the protein, including the role of the fluorine atom, and would be invaluable for guiding the design of more potent and selective analogs.

Biomolecular Interaction Study Objective and Methodology
In Silico Screening and Docking- Identify potential protein targets. - Predict binding modes and affinities of enantiomers. - Analyze the role of the ortho-fluoro substituent in binding.
In Vitro Biological Assays- Validate predicted interactions. - Quantify biological activity (e.g., IC50, EC50). - Establish preliminary structure-activity relationships.
Isothermal Titration Calorimetry (ITC)- Determine thermodynamic parameters of binding (Kd, ΔH, ΔS). - Elucidate the driving forces of the interaction.
X-ray Crystallography- Obtain high-resolution structures of the ligand-protein complex. - Visualize the precise binding interactions. - Guide the rational design of improved analogs.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the design and optimization of analogs of this compound. These computational tools can accelerate the discovery of new derivatives with enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity.

Quantitative Structure-Activity Relationship (QSAR) modeling will be a foundational application. By building ML models trained on a dataset of structurally related compounds and their corresponding biological activities, it will be possible to predict the activity of novel, yet-to-be-synthesized derivatives of this compound. Specific models can be developed to predict the impact of fluorine substitution at different positions on the phenyl ring or modifications to the butanoic acid side chain.

Generative AI models , such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed to explore a vast chemical space and design novel molecules based on the core scaffold of this compound. These models can be trained to generate molecules with desired properties, such as high predicted binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Furthermore, ML models can be developed to predict key physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability. This will enable the in silico filtering of designed compounds to prioritize those with a higher likelihood of success in later stages of development. For instance, a dedicated deep learning model could be trained to predict the change in bioactivity upon introducing or moving the fluorine atom, guiding more rational and efficient lead optimization.

Exploration of New Catalytic Systems for Derivatization

To fully explore the chemical space around this compound and to generate a diverse library of analogs for SAR studies, the development of novel and efficient catalytic systems for its derivatization is essential. Future research should focus on late-stage functionalization strategies that can selectively modify the molecule at various positions.

C-H activation/functionalization represents a powerful tool for the direct modification of the aromatic ring and the aliphatic side chain. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, could be explored for the site-selective introduction of new functional groups (e.g., aryl, alkyl, amino, or hydroxyl groups) onto the fluorophenyl ring. The directing-group ability of the carboxylic acid moiety could be exploited to achieve regioselective C-H functionalization. The unique electronic properties of the ortho-fluoro substituent may also influence the regioselectivity of these reactions.

Photoredox catalysis opens up new avenues for the derivatization of carboxylic acids under mild conditions. For example, decarboxylative cross-coupling reactions could be employed to replace the carboxylic acid group with other functionalities, such as aryl, vinyl, or alkyl groups. This would allow for the synthesis of a wide range of analogs with modified head groups. Additionally, photoredox-mediated C-H functionalization could provide alternative pathways for modifying the core structure.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Fluorophenyl)-2-methylbutanoic acid?

The compound is synthesized via hydrogenation of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid using Pd/C under H₂ at 60°C, yielding the target acid with 93% efficiency . Alternative routes involve Knoevenagel condensation of 2-fluorobenzaldehyde derivatives with ketones, followed by hydrolysis and decarboxylation . For reproducibility, ensure reaction parameters (e.g., temperature, catalyst loading) are tightly controlled, and purity is confirmed via HPLC.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • X-ray crystallography (e.g., triclinic system, space group P1) for resolving crystal packing and hydrogen-bonded dimer formations .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₇H₁₆F₂O₂, exact mass 308.11 g/mol) .
  • ¹H/¹³C NMR to verify fluorophenyl and methyl substituents, with attention to splitting patterns from fluorine coupling .

Q. How can researchers screen the biological activity of this compound?

Use enzyme inhibition assays (e.g., COX-1/COX-2 or kynurenine-3-hydroxylase) to evaluate anti-inflammatory or neuroprotective potential. For antimicrobial studies, employ MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains. Always include positive controls (e.g., ibuprofen for COX inhibition) and validate results via dose-response curves .

Advanced Research Questions

Q. How to design experiments to evaluate the photostability of this compound?

  • Expose the compound to UV light (254–365 nm) in aqueous or solvent systems.
  • Monitor degradation via HPLC-PDA at timed intervals, tracking photoproducts like 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid .
  • Use LC/MS/MS to identify fragmentation pathways (e.g., loss of 2-methylbutanoic acid, m/z 175 → 81) and confirm structures with isotopic labeling or NMR .

Q. How to resolve contradictions in biological activity data across studies?

  • Replicate assays under standardized conditions (pH, temperature, solvent) to minimize variability.
  • Investigate enantiomer-specific effects using chiral separation techniques (e.g., chiral HPLC or capillary electrophoresis), as (R)- and (S)-enantiomers may exhibit divergent bioactivities .
  • Perform molecular docking to assess binding affinity differences to target enzymes (e.g., COX isoforms) .

Q. What is the role of stereochemistry in modulating the compound’s biological activity?

Enantiomers of 2-methylbutanoic acid derivatives show distinct interactions with biological targets. For example:

  • (R)-(-)-2-methylbutanoic acid exhibits strong cheesy/sweaty notes (threshold 100 ppb), while (S)-(+)-enantiomer has fruity/sweet characteristics (threshold 50 ppb) .
  • Use enzymatic resolution or asymmetric synthesis to isolate enantiomers, followed by in vitro assays to correlate chirality with activity (e.g., anti-inflammatory vs. flavorant properties) .

Q. What advanced methods are used to analyze the crystal structure of this compound?

  • Single-crystal X-ray diffraction with software like SIR92 or CRYSTALS for structure solution, refining anisotropic displacement parameters for fluorine and oxygen atoms .
  • Analyze hydrogen-bonding networks (e.g., carboxyl dimer formation) and compare with related structures (e.g., flobufen analogs) to identify packing motifs influencing solubility .

Q. How to study enzymatic interactions of this compound?

  • Perform kinetic assays (e.g., COX-1/COX-2 inhibition) using purified enzymes and spectrophotometric detection of prostaglandin metabolites.
  • Combine with isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for real-time interaction analysis .
  • Validate findings with mutagenesis studies on enzyme active sites to pinpoint critical residues for inhibition .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., enzymatic vs. cell-based) and statistical tools (e.g., ANOVA with post-hoc tests).
  • Photodegradation Pathway Elucidation : Use deuterated solvents or ¹⁸O labeling to trace oxygen incorporation in photoproducts .
  • Chiral Analysis : Employ polarimetric detection or circular dichroism (CD) to confirm enantiomeric purity post-synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.